Rasagiline

描述

This compound is an irreversible inhibitor of monoamine oxidase and is used as a monotherapy in early Parkinson's disease or as an adjunct therapy in more advanced cases.

This compound is a Monoamine Oxidase Inhibitor. The mechanism of action of this compound is as a Monoamine Oxidase Inhibitor.

This compound is an inhibitor of monamine oxidase used as adjunctive therapy in combination with levodopa and carbidopa in the management of Parkinson’s disease. This compound has been associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and is indicated for parkinson disease and has 5 investigational indications.

TVP-1022 is the (S)-isomer and a cardioprotective agent; monoamine oxidase type-B inhibitor that is not metabolized to amphetamine derivatives; can lead to fatal hypertensive crisis in patients who consume tyramine-rich foods

See also: this compound Mesylate (active moiety of); this compound Tartrate (active moiety of).

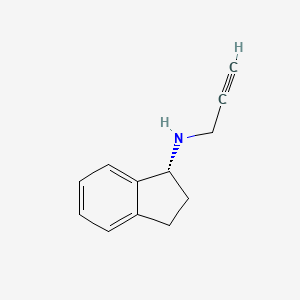

Structure

3D Structure

属性

IUPAC Name |

(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041112 | |

| Record name | Rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.49e-02 g/L | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

136236-51-6 | |

| Record name | Rasagiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136236-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rasagiline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rasagiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rasagiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003N66TS6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RASAGILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Preamble: A Modern Perspective on Dopamine Preservation

An In-Depth Technical Guide to the Mechanism of Action of Rasagiline in Parkinson's Disease

Parkinson's disease (PD) is fundamentally characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a profound dopamine deficit in the striatum and the subsequent emergence of motor and non-motor symptoms. Therapeutic strategies have historically focused on replenishing dopamine levels, primarily through the administration of its precursor, levodopa. However, an equally critical approach involves preserving the existing synaptic dopamine. This guide delves into the intricate molecular mechanisms of this compound, a second-generation, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), which exemplifies this preservation strategy. Beyond its primary role in augmenting dopaminergic neurotransmission, this compound exhibits a compelling portfolio of neuroprotective actions that are the subject of intensive research. This document serves as a technical resource for researchers and drug development professionals, elucidating the established and putative pathways through which this compound exerts its therapeutic effects.

Part 1: The Core Mechanism - Selective and Irreversible MAO-B Inhibition

The principal therapeutic action of this compound is its highly potent and selective inhibition of monoamine oxidase type B (MAO-B).[1][2][3]

The Role of MAO-B in Dopamine Catabolism

Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Within the human brain, MAO-B is the predominant isoform in the striatum and is primarily located in glial cells (astrocytes). Its main function is the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[4] In the parkinsonian brain, as dopaminergic neurons degenerate, the relative importance of glial MAO-B in dopamine metabolism increases, making it a critical therapeutic target.[5]

Molecular Interaction and Enzyme Inactivation

This compound, chemically known as N-propargyl-1(R)-aminoindan, is a propargylamine-based inhibitor.[4][6] Its mechanism of inhibition is not merely competitive but involves the formation of a covalent bond, leading to irreversible inactivation of the enzyme.[5][7] The propargylamine moiety of this compound forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme.[5][7] This action effectively renders the enzyme molecule non-functional.

Due to this irreversible binding, the restoration of MAO-B activity is dependent on de novo enzyme synthesis, resulting in a prolonged pharmacodynamic effect that allows for once-daily dosing.[4]

Caption: Fig 1. Primary Mechanism of this compound Action.

Selectivity and Clinical Significance

At its therapeutic dose of 1 mg/day, this compound is highly selective for MAO-B over MAO-A.[5] This selectivity is crucial for its safety profile. Non-selective MAO inhibitors block both isoforms, including MAO-A in the gastrointestinal tract, which is responsible for metabolizing dietary amines like tyramine. Inhibition of gut MAO-A can lead to a hypertensive crisis (the "cheese effect") if tyramine-rich foods are consumed. The MAO-B selectivity of this compound mitigates this risk, removing the need for strict dietary tyramine restrictions at approved doses.[8][9] It is important to note that this selectivity is dose-dependent; at higher than recommended doses, this compound can inhibit MAO-A as well.[10]

Part 2: Pharmacokinetics and a Crucial Metabolic Distinction

This compound is metabolized primarily by the hepatic cytochrome P450 enzyme CYP1A2.[5] A key feature that distinguishes it from the first-generation MAO-B inhibitor, selegiline, is its metabolic profile.

-

This compound is metabolized to (R)-1-aminoindan . This major metabolite is not an amphetamine-like compound and is largely devoid of MAO-inhibitory activity.[2][4][11] Intriguingly, 1-aminoindan possesses neuroprotective properties of its own, as demonstrated in various preclinical models.[2][4]

-

Selegiline , in contrast, is metabolized to L-methamphetamine and L-amphetamine.[2][8] These metabolites can cause sympathomimetic side effects (e.g., insomnia, hypertension) and may interfere with the potential neuroprotective effects of the parent drug.[3][12]

| Feature | This compound | Selegiline |

| MAO-B Potency | 5-10 times more potent than selegiline[8][9] | Standard |

| Inhibition Type | Irreversible[1][4] | Irreversible[7] |

| Primary Metabolite | (R)-1-aminoindan[2][5] | L-methamphetamine, L-amphetamine[2] |

| Metabolite Profile | Non-amphetamine, neuroprotective[2][8] | Amphetamine-like, potential side effects[3][13] |

| Dosing | Once daily[1][4] | Once or twice daily |

Part 3: Pleiotropic Actions - Neuroprotection Beyond MAO-B Inhibition

A substantial body of preclinical evidence indicates that this compound possesses neuroprotective capabilities that are independent of its MAO-B inhibitory action.[4][5][13] These effects are largely attributed to its propargylamine chemical structure.[6][8]

Anti-Apoptotic Activity and Modulation of the Bcl-2 Family

Apoptosis, or programmed cell death, is a key process in the degeneration of dopaminergic neurons. This compound has been shown to directly counter this process. In neuronal cell culture models, this compound treatment increases the expression of anti-apoptotic proteins from the Bcl-2 family, specifically Bcl-2 and Bcl-xL.[14][15] This shifts the cellular balance away from cell death by raising the apoptotic threshold, making neurons more resilient to toxic insults.[14]

Activation of Pro-Survival Signaling: The Akt/Nrf2 Pathway

This compound has been demonstrated to activate critical pro-survival signaling cascades.

-

Akt Activation: It promotes the phosphorylation and activation of Protein Kinase B (Akt), a central node in cell survival signaling.[12][16]

-

Nrf2 Translocation: Activated Akt facilitates the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[12][16]

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression. This includes key enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase, and catalase.[16]

This pathway activation results in a fortified cellular antioxidant defense system, mitigating the oxidative stress that is a hallmark of Parkinson's disease pathology.[16]

Caption: Fig 2. Key Neuroprotective Signaling Pathways Activated by this compound.

Additional Neuroprotective Mechanisms

-

Induction of Neurotrophic Factors: Preclinical studies show that this compound treatment can increase the expression of crucial growth factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal survival and plasticity.[15][17]

-

Modulation of Glutamatergic Transmission: Both this compound and its metabolite 1-aminoindan have been found to attenuate glutamatergic signaling mediated by NMDA and AMPA receptors in vitro.[11] This may help reduce excitotoxicity, a process implicated in neurodegeneration.

-

Prevention of α-Synuclein Aggregation: Some evidence suggests that this compound can interfere with the toxic oligomerization and aggregation of α-synuclein, a core pathological feature of PD.[17]

Part 4: Pharmacogenetics - Tailoring Treatment Response

The clinical response to this compound can vary among individuals.[18] A landmark pharmacogenetic study analyzing data from the large ADAGIO clinical trial identified genetic variants in the Dopamine D2 Receptor (DRD2) gene that are associated with a more favorable symptomatic response to the drug.[18][19][20] Specifically, single nucleotide polymorphisms (SNPs) rs2283265 and rs1076560 were linked to a greater improvement in motor scores.[19] These findings suggest that an individual's genetic makeup can influence their therapeutic benefit from this compound and open avenues for personalized medicine in Parkinson's disease treatment.

Part 5: Representative Experimental Protocol - Assessing Neuroprotection in Vitro

To validate the neuroprotective claims independent of MAO-B inhibition, a common experimental paradigm involves inducing cell death in a neuronal cell line and measuring the protective effect of the compound.

Objective: To determine if this compound protects PC12 neuronal cells from cell death induced by oxygen-glucose deprivation (OGD), a model for ischemic stress.

Methodology:

-

Cell Culture: PC12 cells are cultured in standard medium and differentiated into a neuronal phenotype using Nerve Growth Factor (NGF).

-

Experimental Groups:

-

Control (Normoxia)

-

OGD/Reoxygenation (Vehicle Control)

-

This compound (e.g., 1 µM, 5 µM, 10 µM) + OGD/Reoxygenation

-

Positive Control (Optional, e.g., another known neuroprotectant)

-

-

OGD Insult: Culture medium is replaced with a glucose-free medium. Plates are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 4 hours.[16]

-

Reoxygenation and Treatment: After the OGD period, the glucose-free medium is replaced with standard, glucose-containing medium. This compound or vehicle is added to the respective wells. The cells are returned to a normoxic incubator for 18-24 hours.[16]

-

Assessment of Cell Viability: Cell death is quantified using a standard assay, such as the Lactate Dehydrogenase (LDH) release assay (measuring membrane integrity) or MTT assay (measuring metabolic activity).

-

Mechanistic Analysis (Follow-up):

-

Western Blot: Lysates from treated cells can be analyzed for levels of phosphorylated Akt, total Akt, Nrf2, and Bcl-2 family proteins to confirm pathway activation.

-

ROS Measurement: Cellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFDA to assess antioxidant effects.

-

Caption: Fig 3. Workflow for In Vitro Neuroprotection Assay.

Conclusion

The mechanism of action of this compound in Parkinson's disease is multifaceted. Its core directive is the potent, selective, and irreversible inhibition of MAO-B, which symptologically benefits patients by increasing the synaptic availability of dopamine.[1][3] However, its therapeutic potential extends beyond this primary function. A wealth of preclinical data strongly supports a direct neuroprotective role, mediated by the propargylamine moiety, which is independent of MAO-B inhibition.[5][8] Through the activation of pro-survival pathways like Akt/Nrf2 and the upregulation of anti-apoptotic Bcl-2 proteins, this compound enhances neuronal resilience against the pathological stressors inherent to the disease.[14][16][17] This dual-action profile—symptomatic relief coupled with potential disease-modifying effects—positions this compound as a significant agent in the armamentarium for Parkinson's disease therapy.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease [clinicaltrialsarena.com]

- 4. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and this compound, in Parkinson’s disease | springermedicine.com [springermedicine.com]

- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of this compound: a novel, second-generation propargylamine for the treatment of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 11. Effects of this compound, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pulsus.com [pulsus.com]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. This compound ( Agilect ) and the anti-apoptotic bcl-2 gene family [this compound.com]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 19. academic.oup.com [academic.oup.com]

- 20. m.youtube.com [m.youtube.com]

A Technical Guide to the MAO-B Independent Neuroprotective Mechanisms of Rasagiline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), established in the symptomatic treatment of Parkinson's disease. However, a significant body of preclinical evidence demonstrates that this compound possesses robust neuroprotective properties that are mechanistically distinct from its canonical function of MAO-B inhibition.[1][2] These effects are largely attributed to its intrinsic propargylamine chemical moiety and its major active metabolite, 1-(R)-aminoindan.[3][4][5][6] This technical guide provides an in-depth exploration of these independent mechanisms, focusing on the molecular pathways governing anti-apoptotic signaling, mitochondrial stabilization, induction of neurotrophic factors, and activation of endogenous antioxidant defenses. We will dissect the key signaling cascades, including the PI3K/Akt and Nrf2 pathways, and detail the experimental methodologies required to investigate these neuroprotective actions in a research setting.

Introduction: Beyond MAO-B Inhibition

While the therapeutic benefit of this compound in Parkinson's disease was initially attributed to its inhibition of dopamine metabolism, subsequent research revealed a compelling narrative of direct neuroprotection.[2][7] Studies using the S-isomer of this compound, which is over 1,000 times less potent as an MAO-B inhibitor, showed comparable neuroprotective activity to the R-isomer, providing strong evidence that this effect is not contingent on MAO-B inhibition.[4][5] This discovery shifted focus to the inherent chemical properties of the this compound molecule and its metabolites. The core of this activity lies in the ability of this compound to modulate fundamental cell survival and death pathways, offering a multi-faceted defense against neurodegenerative insults. These MAO-B-independent actions involve the stabilization of mitochondria, induction of anti-apoptotic proteins, activation of pro-survival signaling, and enhancement of neurotrophic factor expression.[3][8][9]

The Central Role of the Propargylamine Moiety and 1-(R)-Aminoindan

The neuroprotective capacity of this compound is intrinsically linked to its N-propargylamine structure.[4][5] This functional group is essential for the drug's ability to modulate key survival pathways. Furthermore, this compound is metabolized in the liver by CYP1A2 to its primary metabolite, 1-(R)-aminoindan.[3][6][10] Unlike the amphetamine metabolites of selegiline, 1-(R)-aminoindan is non-toxic and possesses significant neuroprotective properties of its own, contributing to the overall therapeutic profile of the parent drug.[3][6][11][12]

The diagram below provides a high-level overview of the primary MAO-B independent neuroprotective pathways activated by this compound.

Modulation of Anti-Apoptotic and Pro-Survival Signaling

A primary mechanism of this compound's neuroprotective action is its direct intervention in the apoptotic cascade. This is achieved by modulating the expression and function of key regulatory proteins, particularly the Bcl-2 family, and by activating critical pro-survival signaling pathways.[3][5][7]

Regulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w) and pro-apoptotic members (e.g., Bax, Bad). The ratio of these proteins is a critical determinant of a cell's fate. This compound favorably shifts this balance towards survival by upregulating the expression of anti-apoptotic proteins while downregulating pro-apoptotic ones.[7][13][14][15][16] This action prevents the permeabilization of the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[17]

Activation of the PI3K/Akt and Nrf2 Signaling Pathways

This compound has been shown to activate the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a central cascade in promoting cell survival, proliferation, and growth.[11][18][19] Upon activation, Akt phosphorylates and inactivates several pro-apoptotic targets.

A critical downstream effect of Akt activation by this compound is the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response.[18][20] Under basal conditions, Nrf2 is sequestered in the cytoplasm. This compound-induced Akt signaling promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[11][18][19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, driving the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), catalase, and superoxide dismutase (SOD).[3][18][21] This response fortifies the cell against oxidative stress, a common pathological feature of neurodegenerative diseases.[22]

The diagram below illustrates this signaling cascade.

Preservation of Mitochondrial Integrity

Mitochondria are central to cellular life and death decisions. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[23] this compound exerts profound protective effects by directly preserving mitochondrial function.[3][9] It stabilizes the mitochondrial membrane potential (ΔΨm) and inhibits the opening of the mitochondrial permeability transition pore (MPTP).[4][5][7][21] The MPTP is a non-specific channel whose prolonged opening leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of apoptotic factors. By preventing MPTP opening, this compound maintains mitochondrial homeostasis and prevents the initiation of the intrinsic apoptotic pathway.[14]

The diagram below depicts this compound's influence on the key apoptotic events at the mitochondrial level.

Induction of Neurotrophic Factors

Neurotrophic factors are essential for the growth, survival, and differentiation of neurons. This compound and its metabolite aminoindan have been shown to increase the expression and levels of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[3][24][25] This induction is associated with the activation of survival signaling pathways like PI3K and MAPK.[25] By promoting a neurotrophic environment, this compound may not only protect neurons from insults but also support neuronal repair and plasticity.[24][26]

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in various in vitro models. The following table summarizes key findings from studies investigating these MAO-B independent actions.

| Parameter Measured | Experimental Model | Treatment | Result | Citation |

| Aponecrotic Cell Death | PC12 cells (OGD/R) | 10 µM this compound | ~33% decrease in LDH release | [18] |

| Reactive Oxygen Species (ROS) | PC12 cells (OGD/R) | 3-10 µM this compound | ~15% reduction in ROS production | [18][20] |

| Akt Phosphorylation | PC12 cells (OGD/R) | 10 µM this compound | ~50% increase in Akt phosphorylation | [18][20] |

| Bcl-2 Protein Expression | PC12 cells (OGD/R) | 10 µM this compound | ~70% increase in Bcl-2 levels | [18] |

| Cleaved Caspase-3 Levels | PC12 cells (OGD/R) | 10 µM this compound | ~60-80% reduction in cleaved caspase-3 | [18] |

| Nrf2 Nuclear Translocation | PC12 cells (OGD/R) | 1-5 µM this compound | ~40-90% increase in nuclear Nrf2 | [18][20] |

| Antioxidant Gene mRNA | PC12 cells (OGD/R) | 10 µM this compound | ~1.8 to 2.0-fold increase (HO-1, NQO1) | [18][20] |

| BDNF Levels (Striatum) | Rat double lesion model | This compound/Aminoindan | Significant increase vs. saline control | [24] |

Table 1: Summary of Quantitative Effects of this compound on Neuroprotective Markers in Preclinical Models. (OGD/R: Oxygen-Glucose Deprivation/Reoxygenation)

Experimental Methodologies

To validate and explore the MAO-B independent neuroprotective properties of this compound, a series of well-defined experimental protocols are required. These protocols must form a self-validating system, where results from one assay logically support the others.

The following diagram outlines a comprehensive workflow for investigating these mechanisms.

Protocol: Assessment of Cell Viability (MTT Assay)

-

Causality: The MTT assay measures the metabolic activity of mitochondria, which is directly proportional to the number of viable cells. A reduction in the conversion of MTT to formazan indicates cytotoxicity or a loss of metabolic function, which this compound is hypothesized to prevent.

-

Methodology:

-

Cell Plating: Plate SH-SY5Y or PC12 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1-10 µM) for 2 hours.

-

Insult: Introduce the neurotoxic insult (e.g., 100 µM 6-OHDA or switch to glucose-free media for OGD). Include vehicle-only and toxin-only controls. Incubate for the desired period (e.g., 24 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

-

Protocol: Western Blot for Bcl-2 Family and Signaling Proteins

-

Causality: Western blotting provides a semi-quantitative assessment of specific protein levels. This protocol is essential to directly verify the hypothesis that this compound alters the expression of anti-apoptotic (Bcl-2), pro-apoptotic (Bax), and key signaling (p-Akt, total Akt, Nrf2) proteins.

-

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. This step is critical to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Nrf2, anti-β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis is used to quantify band intensity, normalized to a loading control like β-actin.

-

Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

-

Causality: The JC-1 dye is a ratiometric probe that assesses mitochondrial health. In healthy mitochondria with a high membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that fluoresce green. A shift from red to green fluorescence indicates mitochondrial depolarization, an early event in apoptosis that this compound is expected to inhibit.

-

Methodology:

-

Cell Treatment: Plate and treat cells in a black, clear-bottom 96-well plate as described previously.

-

JC-1 Staining: Following treatment, remove the media and incubate cells with 10 µM JC-1 dye in culture media for 20 minutes at 37°C.

-

Washing: Wash cells twice with warm PBS to remove excess dye.

-

Fluorescence Reading: Immediately measure fluorescence using a plate reader. Read red fluorescence (Ex/Em ~560/595 nm) for JC-1 aggregates and green fluorescence (Ex/Em ~485/535 nm) for monomers.

-

Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

Conclusion and Future Directions

The evidence is clear and compelling: this compound's neuroprotective capabilities extend far beyond its function as an MAO-B inhibitor. Through the concerted action of its propargylamine moiety and its active metabolite, 1-(R)-aminoindan, this compound orchestrates a powerful pro-survival program. It directly intervenes in the core apoptotic machinery by modulating the Bcl-2 family, preserves the integrity of mitochondria, and activates potent endogenous antioxidant defenses via the PI3K/Akt/Nrf2 signaling axis. Furthermore, its ability to induce neurotrophic factors suggests a potential to not only protect but also to foster a regenerative environment.

For drug development professionals, these findings underscore the potential for designing novel multi-target drugs that incorporate the neuroprotective propargyl moiety for other neurodegenerative conditions.[3] Future research should aim to further elucidate the direct binding partners of this compound that initiate these signaling events and to translate the robust preclinical findings into confirmed disease-modifying outcomes in clinical trials.

References

- 1. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [this compound.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. xenotech.com [xenotech.com]

- 11. pulsus.com [pulsus.com]

- 12. Effects of this compound, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound retards apoptosis via multiple protection mechanisms [this compound.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pulsus.com [pulsus.com]

- 20. This compound Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound ( Agilect ) suppresses apoptosis and induces prosurvival genes [this compound.com]

- 22. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]

- 23. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BDNF levels are increased by aminoindan and this compound in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of this compound and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Rasagiline's Effect on Dopamine Metabolism in the Striatum

Abstract

Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease (PD).[1][2] Its primary therapeutic action is derived from its ability to modulate dopamine metabolism within the striatum, a brain region critical for motor control that is profoundly affected by the progressive loss of dopaminergic neurons in PD.[1][2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on striatal dopamine dynamics, and the validated experimental methodologies employed to elucidate these effects. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways and workflows. This document is intended for researchers, neuroscientists, and drug development professionals seeking a deep, actionable understanding of this compound's neurochemical footprint.

Foundational Pharmacology of this compound

Mechanism of Action: Selective and Irreversible MAO-B Inhibition

This compound's core mechanism is the selective and irreversible inhibition of MAO-B.[2][3] MAO-B is a key enzyme responsible for the oxidative deamination of dopamine, converting it to 3,4-dihydroxyphenylacetic acid (DOPAC).[1] In the parkinsonian brain, as dopaminergic neurons degenerate, the relative contribution of MAO-B, particularly in glial cells, to dopamine metabolism increases.[4][5]

This compound, a propargylamine derivative, forms a covalent bond with the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme.[4][5] This action results in its irreversible inactivation. The enzymatic activity can only be restored through the synthesis of new MAO-B molecules, leading to a prolonged duration of effect that allows for once-daily dosing.[1][2] At therapeutic doses, this compound exhibits high selectivity for MAO-B, with minimal inhibition of MAO-A, the isoform primarily responsible for metabolizing serotonin and norepinephrine.[4] This selectivity mitigates the risk of hypertensive crises ("cheese effect") associated with non-selective MAO inhibitors.[4] It is important to note that at higher than recommended doses, this selectivity can be lost.[6]

Pharmacokinetics and Metabolism

This compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP1A2.[4] Its major metabolite, 1-aminoindan, is not amphetamine-like, a key distinction from the older MAO-B inhibitor selegiline.[3][4] This lack of amphetamine-like metabolites may contribute to a different side-effect profile.[3] The metabolite 1-(R)-aminoindan itself possesses some MAO-B inhibitory and neuroprotective properties.[1][7]

Impact on Striatal Dopamine Metabolism

The irreversible inhibition of MAO-B by this compound instigates a cascade of neurochemical changes in the striatum, ultimately enhancing dopaminergic neurotransmission.

Increased Synaptic Dopamine Availability

By blocking the primary catabolic pathway for dopamine, this compound leads to an increase in the concentration of dopamine in the synaptic cleft and surrounding extracellular space.[3][6] This elevation of dopamine levels helps to compensate for the reduced synthesis and release from degenerating nigrostriatal neurons, thereby alleviating the motor symptoms of Parkinson's disease.[1][2]

Altered Dopamine Turnover

A direct consequence of MAO-B inhibition is a significant reduction in the levels of the dopamine metabolite DOPAC, and subsequently, homovanillic acid (HVA).[8] The ratio of metabolites (DOPAC+HVA) to dopamine is a common measure of dopamine turnover. This compound treatment markedly decreases this ratio, indicating a slowing of dopamine metabolism.

Potential for Neuroprotection

Beyond its symptomatic effects, preclinical studies have consistently demonstrated that this compound possesses neuroprotective properties, which may be independent of its MAO-B inhibitory action.[4][7] Several mechanisms have been proposed:

-

Reduction of Oxidative Stress: Dopamine metabolism by MAO-B generates hydrogen peroxide, a reactive oxygen species (ROS). By inhibiting this process, this compound reduces the oxidative burden on vulnerable dopaminergic neurons.[6][9] Furthermore, this compound has been shown to protect against oxidative stress-induced cell death by modulating mitochondrial function and inhibiting apoptotic pathways.[2][10]

-

Anti-apoptotic Properties: The propargylamine moiety of this compound is believed to be crucial for its anti-apoptotic effects.[7][9] this compound has been shown to up-regulate anti-apoptotic proteins like Bcl-2 and activate pro-survival signaling pathways, such as the tyrosine kinase receptor and Akt/Nrf2 pathways.[11][12][13]

-

Induction of Neurotrophic Factors: Studies have indicated that this compound can increase the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support the survival and function of dopaminergic neurons.[11][12]

The following diagram illustrates the core mechanism of this compound on the dopaminergic synapse.

Caption: this compound's inhibition of MAO-B increases dopamine availability.

Experimental Methodologies for Assessing this compound's Effects

A multi-faceted approach is required to fully characterize the impact of this compound on striatal dopamine metabolism. The following section details key experimental protocols, explaining the rationale behind their application.

In Vivo Microdialysis Coupled with HPLC-ECD

Causality: This technique is the gold standard for measuring real-time, dynamic changes in extracellular neurotransmitter and metabolite concentrations in the brain of a freely moving animal.[14][15] It allows for the direct assessment of how this compound administration alters the balance of dopamine and its metabolites (DOPAC, HVA) in the striatum.

Detailed Protocol: In Vivo Microdialysis in Rat Striatum

-

Surgical Implantation:

-

Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).

-

Secure the rat in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa cutoff) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0-1.5 µL/min).[14]

-

Allow a stabilization period of at least 90-120 minutes to achieve a baseline.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation.[14]

-

Administer this compound (e.g., 0.5 mg/kg, s.c.) or vehicle and continue collecting samples for several hours.

-

-

Analysis by HPLC-ECD:

-

Inject a fixed volume of the dialysate (e.g., 20 µL) into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.[16][17]

-

The mobile phase typically consists of a phosphate or citrate buffer, an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol).[18]

-

The electrochemical detector is set at an oxidizing potential (e.g., +0.65 V) that is optimal for the detection of dopamine, DOPAC, and HVA.

-

Quantify the concentrations by comparing peak areas to those of a standard curve.[14]

-

The following diagram outlines the experimental workflow for in vivo microdialysis.

Caption: Workflow for in vivo microdialysis and HPLC-ECD analysis.

Western Blotting for Key Protein Expression

Causality: Western blotting allows for the quantification of specific proteins involved in dopamine synthesis and signaling. This is crucial for assessing potential compensatory changes in response to this compound treatment or in the context of a neurodegenerative model. Key targets include Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the Dopamine Transporter (DAT), which is responsible for dopamine reuptake.[19][20]

Detailed Protocol: Western Blot for Tyrosine Hydroxylase

-

Tissue Preparation:

-

Euthanize animals and rapidly dissect the striatum on ice.

-

Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant.

-

Determine the total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by molecular weight on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[22]

-

Incubate the membrane with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.[22][23]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000) for 1 hour at room temperature.[22]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensity using densitometry software. Normalize the TH signal to a loading control (e.g., β-actin or GAPDH).

-

Positron Emission Tomography (PET) Imaging

Causality: PET is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets in the human or animal brain.[24] Using specific radioligands, PET can be employed to measure the density of the dopamine transporter (DAT) with tracers like [¹¹C]WIN 35,428, or to confirm MAO-B enzyme occupancy by this compound using tracers such as [¹¹C]-L-Deprenyl.[1][25][26] This provides translational evidence of this compound's target engagement and its impact on the integrity of the dopaminergic system.[27]

Quantitative Data Summary

The effects of this compound on striatal dopamine metabolism are robust and quantifiable. The table below summarizes typical findings from preclinical studies.

| Parameter | Vehicle Control (Striatum) | This compound-Treated (Striatum) | Percentage Change | Rationale for Change |

| Extracellular Dopamine | Baseline (e.g., 5-10 nM) | Increased (e.g., 10-20 nM) | +100% to +200% | Reduced metabolic clearance due to MAO-B inhibition.[4] |

| Extracellular DOPAC | Baseline (e.g., 800-1000 nM) | Decreased (e.g., 200-400 nM) | -60% to -80% | Direct blockade of dopamine conversion to DOPAC by MAO-B.[8] |

| Extracellular HVA | Baseline (e.g., 500-700 nM) | Decreased (e.g., 250-450 nM) | -30% to -50% | Reduced availability of DOPAC as a precursor for HVA synthesis.[8] |

| Dopamine Turnover (DOPAC/DA) | High | Significantly Lower | >80% decrease | Reflects the slowed rate of dopamine metabolism. |

| Tyrosine Hydroxylase Protein | No significant change | No significant change | Minimal | This compound's primary action is on catabolism, not synthesis. |

| MAO-B Activity | 100% | <10% | >90% inhibition | Irreversible binding and inactivation of the enzyme.[8] |

Conclusion and Future Directions

This compound effectively modulates striatal dopamine metabolism primarily through the potent and irreversible inhibition of MAO-B. This action leads to a significant increase in synaptic dopamine levels and a corresponding decrease in dopamine turnover, which forms the basis of its efficacy in treating the motor symptoms of Parkinson's disease. The experimental methodologies detailed herein—in vivo microdialysis, western blotting, and PET imaging—provide a robust framework for quantifying these effects and investigating the broader neurobiological impact of the drug.

Future research should continue to explore the clinical relevance of this compound's neuroprotective properties. Differentiating the effects of symptomatic dopamine enhancement from genuine disease modification remains a critical challenge. Advanced techniques, such as multi-omics approaches and novel PET tracers for oxidative stress and apoptosis, will be instrumental in further elucidating the multifaceted mechanisms of this compound and guiding the development of next-generation neuroprotective therapies for Parkinson's disease and other neurodegenerative disorders.

References

- 1. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 7. Neuroprotection by this compound: A New Therapeutic Approach to Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound enhances L-DOPA-induced contralateral turning in the unilateral 6-hydroxydopamine-lesioned guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. besjournal.com [besjournal.com]

- 15. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 18. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. sysy.com [sysy.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Tyrosine Hydroxylase Antibody | Cell Signaling Technology [cellsignal.com]

- 24. Imaging the Dopamine Transporter in Parkinson's Disease | Clinical Trials | Yale Medicine [yalemedicine.org]

- 25. PET imaging of the dopamine transporter in progressive supranuclear palsy and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Dopaminergic Positron Emission Tomography Imaging in the Alpha‐Synuclein Preformed Fibril Model Reveals Similarities to Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Synapse: A Technical Guide to the Non-Canonical Molecular Targets of Rasagiline

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Preamble: Rasagiline's Expanding Neuroprotective Portfolio

This compound, clinically established as a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) for the management of Parkinson's disease, has transcended its initial pharmacological classification. A growing body of preclinical evidence illuminates a fascinating and complex landscape of molecular interactions that extend far beyond MAO-B inhibition. These non-canonical targets are increasingly recognized as the cornerstone of this compound's robust neuroprotective and potential disease-modifying effects. This guide provides a deep dive into these mechanisms, offering a technical and causal framework for understanding how this compound engages with fundamental cellular survival and death pathways. We will dissect the key molecular players and signaling cascades that constitute this compound's pleiotropic neuroprotective profile, providing researchers and drug development professionals with a comprehensive understanding of its broader therapeutic potential.

I. The Propargylamine Moiety: The Locus of Neuroprotection

A critical insight into this compound's multifaceted action is the central role of its N-propargylamine moiety. Structure-activity relationship studies have consistently demonstrated that many of the neuroprotective effects of this compound are independent of MAO-B inhibition and are instead conferred by this specific chemical group.[1][2][3] This has been elegantly shown by comparing this compound to its S-isomer, TVP1022, which is a significantly weaker MAO-B inhibitor yet retains comparable neuroprotective properties.[3][4] This fundamental observation shifts the investigative focus from synaptic monoamine metabolism to intracellular signaling cascades and protein-protein interactions that are directly modulated by the propargylamine structure.

II. Orchestrating Cell Survival: this compound's Engagement with the Bcl-2 Protein Family

At the heart of this compound's anti-apoptotic activity lies its profound influence on the B-cell lymphoma 2 (Bcl-2) family of proteins, the master regulators of the intrinsic apoptotic pathway.

A. Upregulation of Anti-Apoptotic Bcl-2 Family Members

This compound has been shown to increase the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6] This transcriptional upregulation fortifies the cell's defenses against apoptotic stimuli. By bolstering the cellular reservoir of these protective proteins, this compound effectively raises the threshold for initiating programmed cell death.

B. Downregulation of Pro-Apoptotic Bcl-2 Family Members

Concurrently, this compound can down-regulate the expression of pro-apoptotic members of the Bcl-2 family, such as Bax.[6][7] This dual action of promoting survival factors while suppressing death-inducing factors creates a cellular environment that is resilient to apoptotic triggers.

C. Stabilization of the Mitochondrial Membrane Potential

The functional consequence of this modulation of the Bcl-2 protein repertoire is the stabilization of the mitochondrial outer membrane potential. This compound prevents the collapse of the mitochondrial membrane potential (ΔΨm), a critical early event in the apoptotic cascade.[8][9][10] This stabilization inhibits the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, thereby preventing the activation of the caspase cascade.[8]

D. Emerging Role of Bcl-2-Associated Athanogene (BAG) Family Proteins

Recent evidence suggests an intriguing link between this compound's neuroprotective effects and the Bcl-2-associated athanogene (BAG) family of proteins. Studies have shown that this compound treatment in animal models of Parkinson's disease leads to an upregulation of BAG2 and BAG5, proteins known to be involved in protein quality control and anti-apoptotic pathways.[11][12] This suggests a novel avenue through which this compound may exert its influence on cellular survival.

III. A Novel Interaction: this compound and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Beyond its canonical role in glycolysis, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been implicated in the induction of apoptosis through its nuclear translocation. This compound has been demonstrated to prevent the nuclear translocation of GAPDH in response to cellular stress.[6][8][13] By sequestering GAPDH in the cytoplasm, this compound averts its pro-apoptotic nuclear functions, representing a distinct and important mechanism of neuroprotection. The anti-apoptotic effects of this compound are proposed to be mediated by the binding of its propargylamine moiety to the FAD binding site in GAPDH.[14]

IV. Activating Pro-Survival Signaling Cascades

This compound's neuroprotective effects are not limited to direct interactions with apoptotic machinery but also involve the activation of key pro-survival signaling pathways.

A. The Protein Kinase C (PKC) Pathway

This compound has been shown to activate the Protein Kinase C (PKC) signaling pathway.[7][8] This activation is crucial for its neuroprotective effects, as PKC can phosphorylate and inactivate pro-apoptotic proteins like Bad, and can also lead to the upregulation of anti-apoptotic Bcl-2 family members.[1][7] In vivo studies have demonstrated that this compound upregulates phosphorylated PKC levels and the expression of specific PKC isozymes (alpha and epsilon) in the hippocampus.[15] Furthermore, this compound treatment elevates the levels of phosphorylated myristoylated alanine-rich C kinase substrate (p-MARCKS), a major substrate for PKC.[15]

B. The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell survival signaling. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[16][17] Activated Akt, in turn, can phosphorylate and inhibit a range of pro-apoptotic targets, thereby promoting cell survival.

C. The Nrf2/ARE Pathway

Recent studies have highlighted the role of this compound in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[17][18] this compound induces the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes.[17][19] This mechanism enhances the cell's capacity to cope with oxidative stress, a key contributor to neurodegeneration.

V. Induction of Neurotrophic Factors: Fostering a Supportive Microenvironment

This compound has been demonstrated to increase the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[20][21][22][23] These neurotrophic factors are essential for neuronal survival, differentiation, and synaptic plasticity. By promoting their endogenous production, this compound helps to create a more supportive and regenerative microenvironment for neurons. The induction of these neurotrophic factors is mediated, at least in part, by the activation of the signaling pathways discussed previously, including the PKC and PI3K/Akt pathways.[23]

VI. Modulation of Tyrosine Kinase Receptor (Trk) Signaling

Emerging evidence suggests that this compound can activate the tyrosine kinase receptor (Trk) signaling pathway, which is the downstream effector of neurotrophic factors like BDNF.[16][24] This activation of the Trk pathway by this compound may contribute to its neuro-rescue and neuro-restorative effects.[16] Interestingly, some research suggests that this compound may disrupt the inhibitory interaction between alpha-synuclein and the TrkB receptor, thereby restoring BDNF's neurotrophic activity.[25]

VII. Quantitative Data Summary

| Parameter | Effect of this compound | Concentration Range | Cell/Animal Model | Reference |

| Bcl-2 mRNA | Increased | 10-100 nM | SH-SY5Y cells | [5] |

| Bcl-xL mRNA | Increased | 10-100 pM | SH-SY5Y cells | [5] |

| Bax mRNA | No change | Not specified | SH-SY5Y cells | [5] |

| BDNF mRNA | Increased (5-10 fold) | Not specified | Rat midbrain | [21] |

| GDNF mRNA | Increased (5-10 fold) | Not specified | Rat midbrain | [21] |

| p-PKC levels | Upregulated | 0.1 mg/kg (in vivo) | Mouse hippocampus | [15] |

| Nuclear GAPDH | Reduced (75-90%) | 3-10 µM | PC12 cells | [18][26] |

| Akt phosphorylation | Increased (50%) | 10 µM | PC12 cells | [18][26] |

| Nrf2 nuclear shuttling | Increased (40-90%) | 1-5 µM | PC12 cells | [18][26] |

VIII. Experimental Protocols

A. Western Blot Analysis for Bcl-2 Family Proteins and Signaling Molecules

-

Cell Lysis: Treat neuronal cells (e.g., SH-SY5Y) with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, phospho-Akt, total Akt, phospho-PKC, total PKC, etc. Follow with incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

B. Immunofluorescence Staining for GAPDH Nuclear Translocation

-

Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with a neurotoxic stimulus in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with bovine serum albumin and incubate with a primary antibody against GAPDH. Follow with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a confocal microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of GAPDH to determine the extent of nuclear translocation.

IX. Visualization of Signaling Pathways

Caption: this compound's multifaceted neuroprotective signaling pathways.

X. Conclusion: A Paradigm Shift in Neuroprotective Drug Discovery

The exploration of this compound's molecular targets beyond MAO-B has unveiled a sophisticated network of interactions that converge on the promotion of neuronal survival. By modulating the Bcl-2 family of proteins, inhibiting the pro-apoptotic function of GAPDH, activating multiple pro-survival signaling cascades, and inducing the expression of neurotrophic factors, this compound demonstrates a multi-pronged approach to neuroprotection. This understanding not only provides a deeper appreciation for the therapeutic potential of this compound but also offers a compelling blueprint for the development of next-generation neuroprotective agents. The propargylamine moiety, in particular, emerges as a privileged scaffold for designing multi-target drugs that can address the complex and multifactorial nature of neurodegenerative diseases.

XI. References

-

Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. (2022). MDPI. --INVALID-LINK--

-

This compound retards apoptosis via multiple protection mechanisms. (2005). Annals of the New York Academy of Sciences. --INVALID-LINK--

-

Mechanism of neuroprotective-antiapoptotic action of this compound and its... (n.d.). ResearchGate. --INVALID-LINK--

-

BDNF levels are increased by aminoindan and this compound in a double lesion model of Parkinson's disease. (2015). Neuroscience. --INVALID-LINK--

-

Neuroprotective Function of this compound and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. (2022). PubMed. --INVALID-LINK--

-

Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of this compound and ladostigil: new insights and implications for therapy. (2010). International Journal of Neuropsychopharmacology. --INVALID-LINK--

-

Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway. (2005). Annals of the New York Academy of Sciences. --INVALID-LINK--

-

Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives. (2003). Journal of Neural Transmission. Supplementum. --INVALID-LINK--

-

This compound ( Azilect ) activates tyrosine kinase receptor signaling pathway. (2006). Neurobiology of Disease. --INVALID-LINK--

-

Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound. (2015). International Journal of Clinical and Experimental Medicine. --INVALID-LINK--

-

Regulation of protein kinase C by the anti-Parkinson drug, MAO-B inhibitor, this compound and its derivatives, in vivo. (2004). Neurochemical Research. --INVALID-LINK--

-

The anti-Parkinson drug, this compound, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells. (2001). ResearchGate. --INVALID-LINK--

-

Molecular basis of neuroprotective activities of this compound and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)-ethyl methyl carbamate]. (2003). Journal of Neural Transmission. Supplementum. --INVALID-LINK--

-

This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition. (2005). Journal of Neuroscience Research. --INVALID-LINK--

-

Mechanisms of anti-apoptotic activity of of this compound ( Agilect ). (2000). Mechanisms of Ageing and Development. --INVALID-LINK--

-

This compound ( Agilect ) and the anti-apoptotic bcl-2 gene family. (2002). Neuroscience Letters. --INVALID-LINK--

-

This compound in treatment of Parkinson's disease. (2007). Neuropsychiatric Disease and Treatment. --INVALID-LINK--

-

Role of this compound in treating Parkinson's disease: Effect on disease progression. (2008). Clinical Interventions in Aging. --INVALID-LINK--

-

Revelation in the neuroprotective functions of this compound and selegiline: the induction of distinct genes by different mechanisms. (2007). Journal of Neural Transmission. Supplementum. --INVALID-LINK--

-

This compound – a novel MAO B inhibitor in Parkinson's disease therapy. (2007). Expert Opinion on Investigational Drugs. --INVALID-LINK--

-

This compound promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway. (2007). Neurochemical Research. --INVALID-LINK--

-

A Comparative Analysis of (Rac)-Rasagiline and Other Propargylamine Derivatives in Neuroprotective Drug Discovery. (2025). Benchchem. --INVALID-LINK--

-

Glyceraldehyde-3-Phosphate Dehydrogenase–Monoamine Oxidase B-Mediated Cell Death-Induced by Ethanol is Prevented by this compound and 1-R-Aminoindan. (2010). The Journal of Neuroscience. --INVALID-LINK--

-

This compound ( Agilect, Azilect ) as a neuroprotectant. (2004). Journal of Neuroscience Research. --INVALID-LINK--

-

Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound. (2015). PubMed Central. --INVALID-LINK--

-

Effects of this compound and selegiline on BDNF and GDNF mRNA in siMao-B-... (n.d.). ResearchGate. --INVALID-LINK--

-

This compound Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge. (2024). Preprints.org. --INVALID-LINK--

-

This compound Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. (2024). PubMed. --INVALID-LINK--

-

This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. (2024). MDPI. --INVALID-LINK--

-

Regulation of protein kinase C by the anti‐Parkinson drug, MAO‐B inhibitor, this compound and its derivatives, in vivo. (2025). ResearchGate. --INVALID-LINK--

-

This compound ( Agilect ) and ladostigil / TV3326 : molecular mechanisms. (2003). Journal of Neural Transmission. Supplementum. --INVALID-LINK--

-

Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of Biomolecular Structure and Dynamics. --INVALID-LINK--

-

This compound Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. (2024). PubMed Central. --INVALID-LINK--

-

The structures of propargylaminne possessing selegiline, this compound and multi-target drugs ladostigil, M30 and HLA20. (n.d.). ResearchGate. --INVALID-LINK--

-

A clever new Trk for this compound. (2017). The Science of Parkinson's. --INVALID-LINK--

-

Binding of this compound-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. (2012). Journal of Medicinal Chemistry. --INVALID-LINK--

-

Pharmacology of this compound, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (2010). Rambam Maimonides Medical Journal. --INVALID-LINK--

-

Analysis on the Clinical Research Progress of MAO-B inhibitors. (2023). Patsnap Synapse. --INVALID-LINK--

-

(PDF) this compound - A novel MAO B inhibitor in Parkinson's disease therapy. (2025). ResearchGate. --INVALID-LINK--

References

- 1. Novel neuroprotective mechanism of action of this compound is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of neuroprotective action of the anti-Parkinson drug this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ( Agilect, Azilect ) as a neuroprotectant [this compound.com]

- 5. This compound ( Agilect ) and the anti-apoptotic bcl-2 gene family [this compound.com]

- 6. This compound in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound retards apoptosis via multiple protection mechanisms [this compound.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of anti-apoptotic activity of of this compound ( Agilect ) [this compound.com]

- 11. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glyceraldehyde-3-Phosphate Dehydrogenase–Monoamine Oxidase B-Mediated Cell Death-Induced by Ethanol is Prevented by this compound and 1-R-Aminoindan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of protein kinase C by the anti-Parkinson drug, MAO-B inhibitor, this compound and its derivatives, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound ( Azilect ) activates tyrosine kinase receptor signaling pathway [this compound.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]

- 20. mdpi.com [mdpi.com]

- 21. BDNF levels are increased by aminoindan and this compound in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]